molecular formula C5H8N2O B13615986 3-Hydroxypyrrolidine-3-carbonitrile

3-Hydroxypyrrolidine-3-carbonitrile

Cat. No.: B13615986
M. Wt: 112.13 g/mol
InChI Key: AOUPPJMJIDURRA-UHFFFAOYSA-N
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Description

3-Hydroxypyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound with a five-membered ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxyl and nitrile functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxypyrrolidine-3-carbonitrile typically involves the cyclization of suitable precursors. One common method is the condensation of aldehydes with amino esters, followed by reduction using samarium diiodide. This method allows for the formation of substituted pyrrolidine derivatives with good yields and variable stereoselectivity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions involving the hydroxyl group.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxypyrrolidine-3-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxypyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. Molecular docking studies have shown that it can interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a similar ring structure but lacking the hydroxyl and nitrile groups.

    3-Hydroxypyrrolidine: Similar to 3-Hydroxypyrrolidine-3-carbonitrile but without the nitrile group.

    3-Cyanopyrrolidine: Contains the nitrile group but lacks the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. This dual functionality makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Properties

IUPAC Name

3-hydroxypyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-3-5(8)1-2-7-4-5/h7-8H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUPPJMJIDURRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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